Sodium p-toluenesulfinate

Descripción general

Descripción

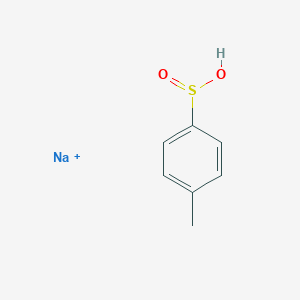

Sodium p-toluenesulfinate is an organic compound with the chemical formula C7H7NaO2S. It is a white, water-soluble solid that is commonly used in organic synthesis. This compound is known for its versatility in various chemical reactions and its role as a building block for the synthesis of organosulfur compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium p-toluenesulfinate can be synthesized through several methods:

Reduction of Sulfonyl Chloride: One common method involves the reduction of p-toluenesulfonyl chloride using sodium amalgam, zinc dust in alcohol and water, sodium sulfite, sodium sulfide, potassium hydrosulfide, or sodium arsenite.

From Toluene: Another method involves the reaction of toluene with aluminum chloride, sulfur dioxide, and hydrogen chloride.

Diazotization: p-Toluidine can be diazotized and subsequently treated with sulfur dioxide and finely divided copper.

Grignard Reaction: p-Tolylmagnesium bromide can react with sulfur dioxide to form this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced by the neutralization of p-toluenesulfonic acid with sodium hydroxide . This method is efficient and scalable, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Sodium p-toluenesulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form p-toluenesulfonic acid.

Reduction: It can be reduced to form p-toluenesulfinic acid.

Substitution: It can participate in nucleophilic substitution reactions to form various sulfonyl derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.

Major Products:

Oxidation: p-Toluenesulfonic acid.

Reduction: p-Toluenesulfinic acid.

Substitution: Various sulfonyl derivatives, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Sodium p-toluenesulfinate is primarily utilized as a reagent in organic synthesis. Its ability to act as a nucleophile enables it to participate in various reactions, such as:

- Nucleophilic Substitutions : SPTS can replace leaving groups in organic molecules, facilitating the synthesis of complex compounds.

- Ring Opening Reactions : It has been employed to open epoxide rings, producing valuable intermediates for further chemical transformations .

Case Study: Epoxide Ring Opening

A study investigated the reaction of SPTS with different epoxides under various conditions. The results indicated that SPTS effectively opened the epoxide ring, leading to the formation of sulfone derivatives with varying yields depending on the steric hindrance of the epoxide used (Table 1) .

| Epoxide Structure | Reaction Conditions | Yield (%) |

|---|---|---|

| 1,2-Epoxy Octane | PEG 400, 110 °C | 22 |

| 1,2-Epoxy Compound 24 | Montmorillonite clay, rt | 12 |

| 1,2-Epoxy Compound 25 | DMSO | 12 |

Catalysis

SPTS serves as a non-oxidizing catalyst in various chemical reactions. Its ability to enhance reaction rates and yields is particularly valuable in industrial processes where efficiency is paramount. For instance:

- Alkylation Reactions : SPTS is used as an alkylating agent in the synthesis of biologically active compounds .

- Supporting Electrolyte : It has been utilized as a supporting electrolyte in the deposition of polypyrrole membranes, which are significant in electrochemical applications .

Analytical Chemistry

In analytical chemistry, this compound is employed to improve separation techniques:

- Chromatography : It aids in the separation and identification of various substances during quality control processes. Its role as a surfactant enhances the solubility of hydrophobic compounds in aqueous solutions .

Dental Applications

Recent studies have highlighted the use of SPTS in dental applications, particularly in enhancing bonding durability for dental adhesives:

- Bonding Durability : A study demonstrated that treating eroded dentin with SPTS after deproteinization significantly improved the bonding strength of universal adhesives compared to untreated surfaces. This finding suggests that SPTS can play a crucial role in restorative dentistry by enhancing adhesion on compromised tooth structures .

Case Study: Bonding Strength Enhancement

The following table summarizes the micro-tensile bond strength (µTBS) results from a recent study comparing treated and untreated dentin surfaces.

| Treatment Group | µTBS (MPa) | Significance |

|---|---|---|

| Untreated Eroded Dentin | X | Control |

| Deproteinized Eroded Dentin | Y | Similar to untreated |

| Deproteinized + SPTS Treatment | Z | Significantly higher |

Mecanismo De Acción

The mechanism of action of sodium p-toluenesulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form sulfonyl radicals, which can participate in radical cyclization and multicomponent reactions . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

Sodium benzenesulfinate: Similar in structure but with a benzene ring instead of a toluene ring.

Sodium methanesulfinate: Contains a methyl group instead of a toluene group.

Sodium p-toluenesulfonate: Similar but with a sulfonate group instead of a sulfinate group.

Uniqueness: Sodium p-toluenesulfinate is unique due to its ability to participate in a wide range of chemical reactions, including sulfonylation, sulfenylation, and sulfinylation. Its versatility and reactivity make it a valuable reagent in organic synthesis and industrial applications .

Actividad Biológica

Sodium p-toluenesulfinate (C7H7NaO2S), also known as sodium 4-methylbenzenesulfinate, is an organic compound that has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores its mechanisms of action, biochemical pathways, and relevant case studies, supported by data tables and research findings.

Overview of this compound

This compound is a white, water-soluble solid primarily used as a reagent in organic synthesis. It functions as a hydrotrope, enhancing the solubility of amphiphilic drugs in aqueous solutions, which is crucial for drug formulation and bioavailability .

Target of Action:

The compound primarily targets the solubility of amphiphilic drugs, facilitating their dissolution in water. This property is vital in pharmaceutical formulations where solubility impacts drug efficacy.

Mode of Action:

this compound acts by increasing the solubility of other compounds through hydrotropic effects. It can also participate in various chemical reactions, including sulfonylation and sulfenylation, making it a versatile reagent in synthetic chemistry .

Biochemical Pathways:

The compound is involved in several biochemical pathways:

- Drug Solubilization: Enhances the bioavailability of poorly soluble drugs.

- Enzyme Mechanisms: Used in studies to understand enzyme actions and protein modifications .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its solubility-enhancing properties may influence the absorption and distribution of co-administered drugs. Factors such as pH and temperature can affect its action environment, impacting its efficacy.

Research Applications

This compound has been extensively studied for its applications in various fields:

- Organic Chemistry: Acts as a sulfonylating agent in the synthesis of organosulfur compounds.

- Biological Studies: Utilized to investigate enzyme mechanisms and protein interactions.

- Pharmaceutical Industry: Employed to improve the solubility and stability of drug formulations .

Case Studies

-

Enzyme Mechanism Studies:

Research has demonstrated that this compound can modify enzyme activity, providing insights into enzyme mechanisms. For instance, it has been used to study sulfonylation reactions that are critical for understanding enzymatic processes . -

Drug Formulation:

A study highlighted the use of this compound to enhance the solubility of poorly soluble drugs, significantly improving their bioavailability in clinical settings .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Unique Features |

|---|---|---|

| Sodium benzenesulfinate | Benzene ring | Similar structure but less hydrotropic ability |

| Sodium methanesulfinate | Methyl group | Lower reactivity compared to p-toluenesulfinate |

| Sodium p-toluenesulfonate | Sulfonate group | More stable but less reactive than sulfinate |

Propiedades

Número CAS |

824-79-3 |

|---|---|

Fórmula molecular |

C7H8NaO2S |

Peso molecular |

179.19 g/mol |

Nombre IUPAC |

sodium;4-methylbenzenesulfinate |

InChI |

InChI=1S/C7H8O2S.Na/c1-6-2-4-7(5-3-6)10(8)9;/h2-5H,1H3,(H,8,9); |

Clave InChI |

RGZQXXDYDJKKQA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)[O-].[Na+] |

SMILES isomérico |

CC1=CC=C(C=C1)S(=O)[O-].[Na+] |

SMILES canónico |

CC1=CC=C(C=C1)S(=O)O.[Na] |

Key on ui other cas no. |

824-79-3 |

Pictogramas |

Irritant |

Números CAS relacionados |

536-57-2 (Parent) |

Sinónimos |

Sodium-4-methylbenzenesulfinate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium p-toluenesulfinate?

A1: The molecular formula of this compound is C7H7NaO2S. Its molecular weight is 178.18 g/mol (anhydrous). Commonly encountered as a dihydrate (C7H7NaO2S·2H2O), its molecular weight is 214.21 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers commonly employ various spectroscopic techniques to characterize this compound and related compounds. These include:

- FT-IR Spectroscopy: Provides information about functional groups present in the molecule, such as the characteristic S=O stretching vibrations in sulfones. [, ]

- NMR Spectroscopy (1H, 13C, DEPT, HSQC, HMBC): Offers detailed structural insights by analyzing the magnetic properties of atomic nuclei. Techniques like DEPT, HSQC, and HMBC further elucidate carbon-hydrogen connectivities. [, ]

- Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns, providing valuable information about the structure and composition. []

Q3: How is this compound utilized in organic synthesis?

A3: this compound serves as a valuable reagent in numerous organic reactions, including:

- Nucleophilic Substitution: It acts as a sulfur nucleophile, displacing halides or triflates in various substrates to form sulfones. This property is particularly valuable in preparing diaryl sulfones and aryl vinyl sulfones through palladium-catalyzed coupling reactions. []

- Addition Reactions: this compound participates in conjugate addition reactions with α,β-unsaturated carbonyl compounds in the presence of catalysts like FeCl3 and TMSCl, resulting in β-sulfonation. []

- Cyclization Reactions: It plays a crucial role in the synthesis of quaternary carbon-centered chromans via the cyclization of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic esters or sulfones. []

Q4: Can you provide an example of a reaction mechanism involving this compound?

A4: In the palladium-catalyzed coupling of aryl halides with this compound, the following mechanism is proposed:

Q5: Is this compound known to exhibit any catalytic activity?

A6: Yes, this compound exhibits catalytic activity in specific reactions. It has been reported to catalyze the cyclotrimerization of aryl and alkyl isocyanates, leading to the formation of symmetrical trisubstituted isocyanurates. [] This catalytic activity is further enhanced when used in conjunction with tetrabutylammonium iodide (TBAI) under solvent-free conditions. []

Q6: What are some applications of reactions involving this compound?

A6: this compound plays a crucial role in synthesizing various compounds with diverse applications, including:

- Pharmaceuticals: Diaryl sulfones synthesized using this compound have been explored as potential inhibitors of signaling pathways governed by tyrosine kinases and the epidermal growth factor receptor. []

- Materials Science: Networked polymers with isocyanurate structures, prepared through the cyclotrimerization of diisocyanates catalyzed by this compound, show potential for high-performance applications due to their excellent thermal stability. []

- Sensors: Molecularly imprinted films (MIFs) for SPR sensors, prepared via copolymerization using this compound as a reducing agent, have shown promising results for detecting specific analytes, like theophylline, in various media. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.